molecular formula C21H31FN4O3 B11069666 1-{4-[4-Fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one

1-{4-[4-Fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one

Cat. No.: B11069666
M. Wt: 406.5 g/mol
InChI Key: XORFJDMKAFTESZ-UHFFFAOYSA-N
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Description

1-{4-[4-FLUORO-5-(2-METHYLPIPERIDINO)-2-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE is a complex organic compound characterized by its unique structure, which includes a fluorinated aromatic ring, a nitro group, and a piperazine moiety

Preparation Methods

The synthesis of 1-{4-[4-FLUORO-5-(2-METHYLPIPERIDINO)-2-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.

    Piperazine Formation: Formation of the piperazine ring through cyclization reactions.

    Final Coupling: Coupling of the piperazine derivative with the appropriate ketone to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-{4-[4-FLUORO-5-(2-METHYLPIPERIDINO)-2-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups such as amines or hydroxylamines.

    Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Halogenation or alkylation reactions on the aromatic ring or piperazine moiety.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through reactions like Suzuki-Miyaura coupling.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-[4-FLUORO-5-(2-METHYLPIPERIDINO)-2-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structural features.

    Material Science: Utilization in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-{4-[4-FLUORO-5-(2-METHYLPIPERIDINO)-2-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and nitro group may play crucial roles in binding to target proteins or enzymes, modulating their activity. The piperazine moiety may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

1-{4-[4-FLUORO-5-(2-METHYLPIPERIDINO)-2-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE can be compared with similar compounds such as:

    4-Fluoro-2-nitroaniline: Shares the fluorinated aromatic ring and nitro group but lacks the piperazine and ketone moieties.

    2-Methylpiperidine: Contains the piperidine ring but lacks the aromatic and nitro functionalities.

    N-Phenylpiperazine: Contains the piperazine ring and aromatic group but lacks the fluorine and nitro substituents.

The uniqueness of 1-{4-[4-FLUORO-5-(2-METHYLPIPERIDINO)-2-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE lies in its combination of these functional groups, which confer specific chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C21H31FN4O3

Molecular Weight

406.5 g/mol

IUPAC Name

1-[4-[4-fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C21H31FN4O3/c1-15-7-5-6-8-25(15)17-14-18(19(26(28)29)13-16(17)22)23-9-11-24(12-10-23)20(27)21(2,3)4/h13-15H,5-12H2,1-4H3

InChI Key

XORFJDMKAFTESZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C(C)(C)C)[N+](=O)[O-])F

Origin of Product

United States

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